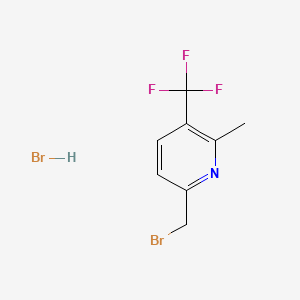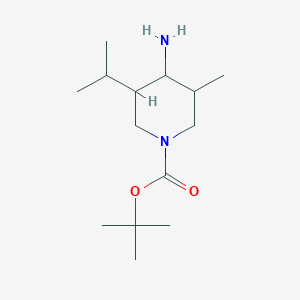
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine is a chemical compound that features a thiophene ring substituted with bromine and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Halogenation: The thiophene ring is then halogenated using bromine and chlorine to introduce the bromo and chloro substituents.
Alkylation: The halogenated thiophene is then subjected to alkylation reactions to introduce the ethyl and ethanamine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiophene derivatives.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine involves its interaction with specific molecular targets. The bromine and chlorine substituents on the thiophene ring can influence the compound’s reactivity and binding affinity to various biological molecules. The ethyl and ethanamine groups can further modulate its activity by affecting its solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
- N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-methylethanamine
- N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-propylethanamine
- N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-isopropylethanamine
Uniqueness
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine is unique due to its specific substitution pattern on the thiophene ring, which can result in distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C9H13BrClNS |
|---|---|
Peso molecular |
282.63 g/mol |
Nombre IUPAC |
N-[(4-bromo-5-chlorothiophen-2-yl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C9H13BrClNS/c1-3-12(4-2)6-7-5-8(10)9(11)13-7/h5H,3-4,6H2,1-2H3 |
Clave InChI |
YCUBUHJAJVCUDC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CC(=C(S1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)








